![molecular formula C7H6IN3 B6252131 5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1303426-83-6](/img/no-structure.png)
5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
5-Iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocycle . It is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula is C6H4IN3 and the molecular weight is 245.02 .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines involves various methods . For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-chloro-7h-pyrrole [2,3-d] pyrimidine with NIS .Molecular Structure Analysis
The molecular structure of 5-Iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine can be represented by the SMILES stringIc1c[nH]c2ncncc12
. The InChI key is IZYCEYOIUVOAQW-UHFFFAOYSA-N
. Chemical Reactions Analysis
The chemical reactions involving pyrrolo[2,3-d]pyrimidines are diverse . For instance, the introduction of 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .Physical And Chemical Properties Analysis
5-Iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid . It is stored at -20°C, sealed storage, away from moisture and light .Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Safety and Hazards
Future Directions
The future directions for the research on pyrrolo[2,3-d]pyrimidines include the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine involves the reaction of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine with iodine in the presence of a suitable oxidizing agent.", "Starting Materials": [ "4-methyl-7H-pyrrolo[2,3-d]pyrimidine", "Iodine", "Oxidizing agent" ], "Reaction": [ "To a solution of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent, add iodine and an oxidizing agent.", "Heat the reaction mixture at a suitable temperature for a suitable time.", "Cool the reaction mixture and isolate the product by filtration or any other suitable method.", "Wash the product with a suitable solvent and dry it under vacuum." ] } | |
CAS RN |
1303426-83-6 |
Product Name |
5-iodo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine |
Molecular Formula |
C7H6IN3 |
Molecular Weight |
259 |
Purity |
95 |
Origin of Product |
United States |
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